2-Methylglutaraldehyde
Description
Contextualization within Dialdehyde (B1249045) Chemistry
Dialdehydes are organic molecules characterized by the presence of two aldehyde functional groups (-CHO). This dual functionality makes them highly reactive and valuable as chemical intermediates and cross-linking agents. researchgate.net Glutaraldehyde (B144438) is one of the most recognized dialdehydes, widely used for its potent biocidal and protein-fixing capabilities. ontosight.ai
2-Methylglutaraldehyde is a member of this chemical family, sharing the characteristic reactivity of the aldehyde groups. ontosight.ai Its structure, featuring a five-carbon chain with aldehyde groups at both ends and a methyl substituent, allows it to participate in reactions typical of dialdehydes, such as polymerizations and reactions with amines and hydroxyl groups. ontosight.aiiitkgp.ac.in The study of dialdehydes is crucial for developing new materials, sterilants, and synthetic pathways for complex molecules, with compounds like this compound offering variations in performance and specificity. google.com
Below is a table of key chemical properties for this compound.
| Property | Value |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | 2-methylpentanedial |
| CAS Number | 7420-87-3 |
| Density | 0.931 g/cm³ |
| Boiling Point | 197.3°C at 760 mmHg |
| Flash Point | 69.6°C |
| Canonical SMILES | CC(CCC=O)C=O |
This data is compiled from multiple sources. lookchem.comnih.govchemsrc.com
Academic Significance and Research Trajectories
The academic and industrial interest in this compound stems from its diverse applications and potential for further development. Its significance is evident in several key areas of research:
Biocidal and Sterilizing Applications: Like glutaraldehyde, this compound exhibits broad-spectrum antimicrobial properties, making it effective against bacteria, viruses, and fungi. ontosight.ai This has led to its use in the sterilization of medical and dental equipment. ontosight.ai Research continues to explore its efficacy and potential advantages over other sterilizing agents.
Tissue Fixation and Cross-linking: In biology and medicine, it serves as a fixative for preserving biological tissues. ontosight.ai Its ability to cross-link proteins is also valuable in molecular biology research for studying protein-protein interactions and chromatin structure. ontosight.ai The methyl group may influence the efficiency and nature of this cross-linking compared to unsubstituted glutaraldehyde. ontosight.ai
Organic Synthesis and Industrial Applications: this compound is a versatile intermediate in organic synthesis. For instance, it is used in methods for producing other aldehyde compounds, such as 3-methylglutaraldehyde, under mild conditions. google.com It has also been investigated for its role in the removal of sulfur-containing compounds from liquids and gases. iitkgp.ac.in Furthermore, it has been identified as a flavor compound in food products like cold brew coffee, suggesting its relevance in food chemistry research. maxapress.commaxapress.com
Polymer Chemistry: The bifunctional nature of this compound makes it a candidate for the synthesis of polymers and resins. Its reaction with other monomers can lead to materials with specific properties, a field that continues to be an active area of materials science research. nih.gov
The following table details some of the identified research applications for this compound.
| Research Area | Application |
| Biotechnology | Tissue Fixation, Sterilization of medical equipment, Cross-linking proteins and DNA. ontosight.ai |
| Industrial Chemistry | Synthesis of other aldehydes, Removal of sulfur compounds. iitkgp.ac.ingoogle.com |
| Food Science | Identified as a flavor component in beverages. maxapress.commaxapress.com |
| Alkaloid Synthesis | Used in the synthesis of indolo[2,3-α]quinolizidine derivatives. tkk.fi |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7420-87-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-methylpentanedial |
InChI |
InChI=1S/C6H10O2/c1-6(5-8)3-2-4-7/h4-6H,2-3H2,1H3 |
InChI Key |
IQKPRZPVTQHVOY-UHFFFAOYSA-N |
SMILES |
CC(CCC=O)C=O |
Canonical SMILES |
CC(CCC=O)C=O |
Other CAS No. |
7420-87-3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylglutaraldehyde
Chemo-selective Synthesis Routes to 2-Methylglutaraldehyde
Chemo-selective synthesis aims to react with a specific functional group in a molecule that contains multiple reactive sites. For this compound, this involves carefully choosing reagents and conditions to favor the formation of the desired dialdehyde (B1249045).
Hydrolysis-Based Preparations
One established method for preparing this compound involves the hydrolysis of its precursors. google.com A notable precursor is 2-ethoxy-3,4-dihydro-4-methyl-1,2-pyran. google.com The hydrolysis of this compound, typically in an acidic aqueous medium such as aqueous hydrochloric acid, yields an aqueous solution of this compound. google.com The reaction is generally carried out at a controlled temperature, for instance, up to 50°C for approximately 2 hours, followed by neutralization with a base like sodium bicarbonate. The resulting this compound can then be isolated, for example, by ether extraction and subsequent drying.
Another hydrolysis-based route starts from an acetal (B89532) compound which is subjected to hydrolysis to produce this compound. google.com This method is highlighted as being able to produce the target compound in a good yield under mild conditions. google.com
Table 1: Hydrolysis-Based Preparation of this compound
| Precursor | Reagents | Conditions | Outcome |
|---|---|---|---|
| 2-ethoxy-3,4-dihydro-4-methyl-1,2-pyran | Aqueous Hydrochloric Acid, Sodium Bicarbonate | Up to 50°C for 2 hours, followed by neutralization | Aqueous solution of this compound |
Oxidation of Precursors to this compound
The oxidation of suitable precursors is another key strategy for the synthesis of this compound. A common precursor for this method is 3-methylglutaraldehyde. google.com The oxidation process can be carried out using various oxidizing agents, including peracetic acid or hydrogen peroxide. google.com
When using peracetic acid, the reaction is typically conducted by adding it to an aqueous solution of the precursor at a controlled temperature, for instance, between 25 and 35°C. A molar excess of the oxidizing agent is often used to ensure complete oxidation. The reaction mixture is stirred for several hours to achieve a high conversion rate.
Alternatively, air can be used as the oxidizing agent in the presence of a catalyst, such as a cobalt catalyst. google.com This process is often performed under pressure and at an elevated temperature. For example, an aqueous solution of 3-methylglutaraldehyde can be oxidized with air at 40°C and 150 pounds per square inch gauge. google.com The reaction may be completed by raising the temperature to 90°C. google.com The resulting product, which can be a mixture of the glutaric acid and its anhydride (B1165640), is then isolated by distillation. google.com
It is important to note that the oxidation of glutaraldehydes can lead to the formation of the corresponding glutaric acids or their anhydrides. google.com The desired this compound can be obtained from the anhydride through hydrolysis. googleapis.com
Table 2: Oxidation-Based Preparation of this compound Precursors
| Precursor | Oxidizing Agent | Catalyst | Temperature | Pressure | Yield |
|---|---|---|---|---|---|
| 3-methylglutaraldehyde | Peracetic Acid | - | 25-35°C | - | High conversion |
| 3-methylglutaraldehyde | Air | Cobalt catalyst | 40°C, then 90°C | 150 psig | 80.6% (acid-anhydride mixture) |
Novel Catalytic Systems in this compound Synthesis
Modern synthetic chemistry increasingly relies on novel catalytic systems to improve efficiency, selectivity, and sustainability. While specific novel catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided search results, related advancements in catalysis for aldehyde and dicarbonyl synthesis are relevant.
For instance, hydroformylation reactions, which introduce a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, are a cornerstone of industrial aldehyde synthesis. The production of this compound can be achieved through the hydroformylation of an appropriate acetal compound, followed by hydrolysis. google.com The catalyst for such a hydroformylation reaction is typically a metal complex from Groups 8 to 10 of the periodic table, used with a ligand. google.com The stability and activity of the catalyst are influenced by the molar ratio of the ligand's coordinating atom to the metal. google.com
Furthermore, the development of tailored palladium catalysts with specific ligands, such as "built-in-base" ligands, has enabled highly selective carbonylations. nih.gov While the direct application to this compound is not specified, these advancements in achieving high chemoselectivity in carbonylation reactions are indicative of the potential for developing novel catalytic systems for its synthesis. nih.gov The use of mechanochemical methods, like ball milling, is also emerging as a sustainable route for preparing catalytic materials with unique properties that can enhance catalytic performance. nih.gov
Enantioselective Synthesis of Chiral this compound Isomers
Enantioselective synthesis, also known as asymmetric synthesis, is a crucial area of chemistry focused on the preferential formation of one enantiomer of a chiral molecule. wikipedia.org Since this compound possesses a chiral center at the second carbon atom, it can exist as two enantiomers. The synthesis of a specific enantiomer requires stereocontrol.
Stereocontrol Strategies
Stereocontrol in chemical reactions is the ability to control the three-dimensional arrangement of atoms in the product molecules. For the synthesis of chiral molecules like the isomers of this compound, several strategies can be employed.
One fundamental approach is substrate control , where an existing chiral center within the substrate molecule influences the stereochemical outcome of a reaction at another site. wikipedia.org This is often referred to as internal asymmetric induction. The proximity of the existing chiral center to the reaction center is a critical factor in the degree of stereochemical influence. wikipedia.org
Another powerful strategy is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.org Examples of well-known chiral auxiliaries include Evans' oxazolidinones. wikipedia.org
Catalytic asymmetric synthesis represents a highly efficient and desirable approach. numberanalytics.com In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. numberanalytics.com The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. openstax.org These catalysts can be transition metal complexes with chiral ligands, enzymes (biocatalysis), or small organic molecules (organocatalysis). chiralpedia.com
Reaction Mechanisms and Chemical Transformations of 2 Methylglutaraldehyde
Fundamental Aldehyde Reactivity of 2-Methylglutaraldehyde
The reactivity of this compound is largely dictated by the chemistry of its two aldehyde groups. These groups are characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. savemyexams.com
Nucleophilic addition is a primary reaction pathway for aldehydes. libretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. savemyexams.comlibretexts.org This process leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org
The general mechanism proceeds in two main steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group and pushing the electrons onto the electronegative oxygen atom. libretexts.orgchemistryguru.com.sg This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by an acid source, such as water or a dilute acid, to yield an alcohol. libretexts.org
The reactivity of aldehydes in nucleophilic addition reactions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. libretexts.org
A common example of nucleophilic addition is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN). libretexts.org This reaction typically occurs in a basic medium, where the cyanide ion (CN⁻) acts as the nucleophile. libretexts.org The resulting cyanohydrin contains both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon. libretexts.org
Aldol (B89426) condensation is a crucial carbon-carbon bond-forming reaction for aldehydes and ketones that possess at least one alpha-hydrogen. srmist.edu.inlibretexts.org This reaction can proceed via either a base-catalyzed or acid-catalyzed mechanism, leading to the formation of a β-hydroxy aldehyde or ketone, known as an "aldol." srmist.edu.in
The base-catalyzed aldol reaction mechanism involves the following steps:
Enolate Formation: A base removes an acidic α-hydrogen from the aldehyde, creating a resonance-stabilized enolate ion. libretexts.org
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a second aldehyde molecule. libretexts.org This step forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent (like water) to give the β-hydroxy aldehyde product. libretexts.org
In some cases, the initial aldol addition product can undergo a subsequent dehydration (elimination of a water molecule) to form an α,β-unsaturated aldehyde. srmist.edu.in This two-step sequence is formally known as an aldol condensation. srmist.edu.in The dehydration step is particularly favored when it leads to a conjugated system.
For this compound, which possesses two aldehyde groups and multiple α-hydrogens, both intramolecular and intermolecular aldol reactions are conceivable, potentially leading to a variety of cyclic and polymeric products. The presence of electron-withdrawing or electron-donating substituents on the reacting aldehydes can influence the reaction yields. researchgate.net
Aldehydes can undergo both oxidation and reduction reactions, a key feature of their chemistry. These transformations are often described in terms of half-reactions, which separately represent the oxidation and reduction processes in a redox reaction. libretexts.orglibretexts.org
Oxidation: Aldehydes are readily oxidized to carboxylic acids. byjus.com This process involves the addition of oxygen or the removal of hydrogen. byjus.com The oxidation half-reaction shows the loss of electrons. For an aldehyde, this can be represented as:
RCHO → RCOOH + 2H⁺ + 2e⁻
Reduction: Aldehydes can be reduced to primary alcohols. libretexts.org This involves the addition of hydrogen or the removal of oxygen. byjus.com The reduction half-reaction shows the gain of electrons. For an aldehyde, this can be represented as:
RCHO + 2H⁺ + 2e⁻ → RCH₂OH
Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni) can also be used. libretexts.org
A disproportionation reaction is a specific type of redox reaction where a single substance is simultaneously oxidized and reduced. byjus.com
Polymerization and Oligomerization Studies of this compound
The bifunctional nature of this compound, containing two aldehyde groups, makes it a candidate for polymerization and oligomerization reactions. These processes can lead to the formation of larger molecules with repeating structural units.
The polymerization of aldehydes can proceed through various mechanisms, including those involving radical intermediates. The structure of the resulting polymer and the conditions required for polymerization are highly dependent on the specific monomer and the reaction mechanism.
Radical polymerization is a chain reaction process involving the successive addition of monomer units to a growing radical chain. wikipedia.org This process is typically initiated by a radical initiator that creates an active center from which the polymer chain grows. wikipedia.org The polymerization of vinyl monomers is a common example, but radical reactions can also involve carbonyl groups. wikipedia.org
The general steps in a radical polymerization are:
Initiation: A radical initiator decomposes to form initial radicals. These radicals then react with a monomer unit to start the polymer chain. wikipedia.org
Propagation: The newly formed radical chain end attacks another monomer molecule, adding it to the chain and regenerating the radical at the new chain end. wikipedia.org This step repeats, leading to the growth of the polymer.
Termination: The growth of the polymer chain is stopped by various reactions, such as the combination of two radical chains or disproportionation. mdpi.com
While radical polymerization is well-established for alkenes, its application to aldehydes is less common. However, the carbon-oxygen double bond in aldehydes can potentially participate in radical addition reactions. wikipedia.org The specific pathways and the feasibility of a sustained radical polymerization of this compound would depend on the stability of the radical intermediates formed and the reaction conditions.
Influence of Reaction Conditions on Polymerization Outcomes
The outcome of this compound polymerization is highly dependent on the reaction conditions. Key factors include monomer concentration, catalyst or initiator type, temperature, and reaction time.
Monomer Concentration: Higher monomer concentrations generally lead to higher molecular weight polymers and increased conversion rates. cmu.edu
Catalyst/Initiator: The choice of catalyst in coordination-insertion polymerization or the type of catalyst (acid or base) in polycondensation significantly affects the reaction rate and the structure of the resulting polymer. ethernet.edu.etrsc.org
Temperature: Temperature influences the rate of polymerization. In some systems, higher temperatures can lead to side reactions or affect the stability of the catalyst.
Reaction Time: Longer reaction times typically result in higher monomer conversion and increased molecular weight of the polymer. cmu.edu
Solvent: The solvent can affect the solubility of the monomer and the growing polymer, as well as the activity of the catalyst.
Studies on similar systems, such as the polymerization of methyl methacrylate, have shown that optimizing these conditions is crucial for controlling the polymer's molecular weight and polydispersity. cmu.edu Similarly, in emulsion polymerization, the monomer feeding rate can significantly impact gel formation and the final polymer architecture. mdpi.com
Cross-linking Chemistry of this compound with Biomolecules and Polymers
This compound is a bifunctional cross-linking agent, meaning it has two reactive aldehyde groups that can form covalent bonds with functional groups on other molecules. ontosight.aithermofisher.com This property makes it effective for cross-linking biomolecules like proteins and DNA, as well as synthetic polymers. ontosight.aikorambiotech.comthermofisher.com
The cross-linking reaction of this compound with biomolecules primarily involves its aldehyde groups reacting with nucleophilic functional groups present on the biomacromolecules. thermofisher.com The most common target for cross-linking in proteins is the primary amine group (–NH2) found at the N-terminus and in the side chain of lysine (B10760008) residues. thermofisher.comnih.gov
The reaction proceeds in two steps. First, one of the aldehyde groups of this compound reacts with a primary amine to form a Schiff base (an imine). nih.gov This intermediate can then react with a second nucleophile, such as another amine group on the same or a different protein molecule, to form a stable cross-link. nih.gov The reaction is typically carried out in a slightly alkaline pH range (7-9) to facilitate the reaction with primary amines. thermofisher.com
A covalent bond is formed through the sharing of electrons between atoms. libretexts.orglibretexts.org In the context of cross-linking, this compound forms covalent bonds with proteins and DNA.
Proteins: The primary sites for covalent bond formation in proteins are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. thermofisher.comnih.gov The reaction with these amine groups leads to the formation of stable amide bonds after rearrangement of the initial Schiff base. thermofisher.com Other nucleophilic amino acid residues, such as cysteine (thiol group) and tyrosine (hydroxyl group), can also potentially react with the aldehyde groups, although the reaction with amines is generally more predominant.
DNA: Cross-linking of DNA with aldehydes like this compound can occur, though it is often less efficient than protein-protein cross-linking. thermofisher.com The aldehyde groups can react with the amino groups of DNA bases (adenine, guanine, and cytosine). nih.gov This can lead to the formation of DNA-protein cross-links (DPCs), which are a form of DNA damage but are also utilized in research to study DNA-protein interactions. nih.govrsc.org The formation of these covalent adducts can be site-specific, depending on the accessibility of the reactive groups on both the DNA and the protein. rsc.org
The cross-linking reactions involving this compound can be either intermolecular (between different molecules) or intramolecular (within the same molecule). creative-proteomics.commdpi.com
Intramolecular Cross-linking: This occurs when the two aldehyde groups of a single this compound molecule react with two different reactive sites within the same protein or biomolecule. creative-proteomics.com Intramolecular cross-linking can provide information about the tertiary structure and conformational states of a protein by linking residues that are in close proximity in the folded structure. creative-proteomics.com The use of cross-linkers with short spacer arms favors intramolecular cross-linking. korambiotech.com
Intermolecular Cross-linking: This involves the formation of a bridge between two or more separate molecules. mdpi.com For instance, this compound can link two protein molecules together. Intermolecular cross-linking is used to study protein-protein interactions and to stabilize protein complexes. creative-proteomics.com The extent of intermolecular cross-linking is influenced by the concentration of the protein and the cross-linker. korambiotech.com Higher protein concentrations and lower cross-linker concentrations tend to favor intermolecular cross-linking. nih.gov
Studies on glutaraldehyde (B144438) have shown that at low concentrations, intramolecular cross-links are predominant, while at higher concentrations, intermolecular cross-links lead to the formation of insoluble protein aggregates. nih.gov
Table 2: Research Findings on Glutaraldehyde Cross-linking
| Study Focus | Key Findings | Reference |
|---|---|---|
| Collagen Cross-linking | Low glutaraldehyde concentrations favor intramolecular cross-links in dilute collagen solutions. Increased concentration leads to intermolecular cross-links and insolubility. | nih.gov |
| Enzyme Stabilization | Glutaraldehyde cross-linking can rigidify protein structure, leading to better preservation of enzyme activity, especially when bound to a support. | researchgate.net |
| Control of Cross-linking | The size of glutaraldehyde-based cross-linking polymers can be controlled by the ratio of glutaraldehyde to primary amine precursors. | researchgate.net |
Advanced Analytical Characterization of 2 Methylglutaraldehyde and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating the components of a mixture, allowing for the individual analysis of 2-methylglutaraldehyde and its related compounds. Mass spectrometry is often coupled with chromatographic methods to provide definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgfilab.fr It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgetamu.edu In this method, the sample is vaporized and separated into its components within a capillary column. etamu.edu These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. nist.gov
The combined approach of GC-MS is considered a "gold standard" for forensic substance identification because it provides a highly specific test that can positively identify a particular substance. wikipedia.org While GC alone might not distinguish between molecules with the same retention time, and MS alone might struggle with impure samples, the combination of both significantly reduces the chance of error. wikipedia.org GC-MS is widely used in various fields, including environmental analysis, food and flavor analysis, and drug detection. wikipedia.org For the analysis of aldehydes like this compound, derivatization is often necessary to improve volatility and thermal stability. nih.govresearchgate.net
A common derivatization strategy involves the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form PFB-oxime derivatives. nih.govresearchgate.netnih.gov These derivatives are highly amenable to GC-MS analysis, particularly with negative ion chemical ionization (NICI), which can offer greater sensitivity than positive ion methods. nih.govresearchgate.netnih.gov This technique has been successfully applied to the quantification of various aldehydes, achieving low detection limits. researchgate.netnih.gov
Key aspects of GC-MS analysis for aldehydes:
Derivatization: Essential for improving the chromatographic properties of aldehydes.
High Sensitivity: NICI mode can detect picomole levels of PFB-oxime derivatives. researchgate.netnih.gov
Specificity: The combination of retention time and mass spectrum provides high confidence in compound identification. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a versatile analytical technique that couples the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org This method is particularly well-suited for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable, which may not be suitable for GC-MS. wikipedia.org In LC-MS, the sample is dissolved in a liquid and separated on a column before being introduced into the mass spectrometer for detection. wikipedia.org
LC-MS is a powerful tool for analyzing complex mixtures and has found widespread application in various fields, including biotechnology, environmental monitoring, and the pharmaceutical industry. wikipedia.org For the analysis of aldehydes such as this compound, derivatization is often employed to enhance detection by LC-MS. scioninstruments.comhitachi-hightech.com
One of the most common derivatization reagents for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). scioninstruments.comhitachi-hightech.comepa.gov DNPH reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily analyzed by HPLC with UV detection or by LC-MS. scioninstruments.comhitachi-hightech.comnih.gov The analysis of DNPH-derivatized aldehydes by LC-MS allows for high selectivity and sensitivity. lcms.cz The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity of the analysis. nih.govnih.gov
Table of LC-MS/MS Parameters for Analysis of DNPH-Aldehydes:
| Parameter | Setting |
| Ionization Mode | Negative Atmospheric Pressure Chemical Ionization (APCI) |
| Detection | Deprotonated molecules [M-H]⁻ |
| Column | C18 reverse phase |
| Mobile Phase | Acetonitrile/water gradient |
| This table is based on data from a study on the analysis of DNPH-aldehydes using LC-MS. lcms.cz |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of this compound and its polymeric forms. These methods probe the interactions of molecules with electromagnetic radiation to reveal information about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Polymers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for determining the structure of organic molecules. chemrevise.org It is based on the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are commonly used.
In ¹H NMR spectroscopy , the chemical shifts of protons provide information about their local electronic environment. chemrevise.org The integration of the signals corresponds to the relative number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons. chemrevise.org
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. docbrown.info The chemical shift of each carbon signal depends on its hybridization and the electronegativity of the atoms attached to it. docbrown.info For this compound, the ¹³C NMR spectrum would show distinct signals for the two aldehyde carbons, the methyl carbon, and the carbons in the main chain. nih.gov
NMR is also invaluable for characterizing polymers. mdpi.comdergipark.org.tr For polymers derived from this compound, NMR can provide information on the microstructure, including tacticity (the stereochemical arrangement of the methyl groups along the polymer chain). mdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment of complex polymers.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (aldehyde at C1) | ~205 |
| CH (at C2) | ~42 |
| CH₃ (methyl group) | ~16 |
| CH₂ (at C3) | Varies |
| CH₂ (at C4) | Varies |
| C=O (aldehyde at C5) | ~205 |
| Note: These are approximate values based on similar structures and can vary depending on the solvent and other experimental conditions. docbrown.infonih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups in a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, the most prominent features in the IR spectrum would be the strong C=O stretching vibration of the aldehyde groups, typically found in the region of 1740-1720 cm⁻¹, and the C-H stretching vibrations of the aldehyde and alkyl groups.
Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. Like IR spectroscopy, it provides information about the vibrational modes of a molecule. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be active in one technique but not the other. This complementarity can provide a more complete picture of the molecular structure.
Both techniques are useful for analyzing polymers of this compound. They can be used to confirm the polymerization process by observing the disappearance or reduction of the aldehyde C=O stretching band and the appearance of new bands corresponding to the polymer backbone.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique. nih.gov For aldehydes like this compound, derivatization is often employed to improve volatility for GC analysis, enhance detectability for LC analysis, and increase the stability of the analyte. nih.govscioninstruments.comhitachi-hightech.comepa.gov
Several reagents are commonly used for the derivatization of carbonyl compounds:
2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used derivatizing agents for aldehydes and ketones. scioninstruments.comhitachi-hightech.comepa.govnih.gov It reacts with the carbonyl group to form a stable, colored 2,4-dinitrophenylhydrazone derivative. nih.gov These derivatives are well-suited for analysis by high-performance liquid chromatography (HPLC) with UV-Vis detection. scioninstruments.comhitachi-hightech.comepa.gov The presence of both E- and Z-stereoisomers of the hydrazones can sometimes complicate the analysis. nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is frequently used for the analysis of aldehydes by gas chromatography (GC), especially with electron capture detection (ECD) or mass spectrometry (MS) in negative ion mode. nih.govresearchgate.net The resulting PFB-oxime derivatives are highly electronegative, leading to excellent sensitivity. nih.govresearchgate.netnih.gov This method has been successfully used for the quantification of a variety of aldehydes in different matrices. nih.govresearchgate.net
The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as the concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.
Pre-column and Post-column Derivatization Methodologies
Chemical derivatization is a crucial technique in chromatographic analysis, employed to modify an analyte's structure to enhance its suitability for separation and detection. chromatographyonline.comactascientific.com This process is particularly relevant for aldehydes like this compound, which may lack a native chromophore or fluorophore, making them difficult to detect with common HPLC detectors like UV-Vis or fluorescence. mdpi.com Derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). academicjournals.orglibretexts.org
Pre-column Derivatization
In pre-column derivatization, the analyte reacts with a reagent before injection into the HPLC system. academicjournals.org This approach offers several advantages, including no restrictions on reaction conditions and potentially better sensitivity due to lower background noise. libretexts.org For this compound, a primary goal of pre-column derivatization is the introduction of a chromophoric or fluorophoric tag. mdpi.com The reaction must be rapid, quantitative, and yield a stable product to ensure accurate and reproducible analysis. chromatographyonline.com
Common derivatizing agents for carbonyl compounds like this compound include:
2,4-Dinitrophenylhydrazine (DNPH): This is a widely used reagent that reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly chromophoric and can be readily detected by UV-Vis detectors.
Dansyl Hydrazine (B178648): This reagent introduces a highly fluorescent dansyl group onto the carbonyl compound. researchgate.net This significantly enhances detection sensitivity when using a fluorescence detector. chromatographyonline.com
O-Phthalaldehyde (OPA): While commonly used for primary amines, OPA in the presence of an amino compound can be used to derivatize aldehydes. actascientific.com
The choice of reagent depends on the analytical objective, the sample matrix, and the available detection system. After the reaction, a sample clean-up step may be necessary to remove excess reagent before chromatographic analysis. academicjournals.org
Post-column Derivatization
Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the analytical column and before it enters the detector. libretexts.org This method is advantageous when the derivatized products are unstable or when the derivatizing agent could interfere with the chromatographic separation. libretexts.org The reaction must be rapid and compatible with the mobile phase eluting from the column. libretexts.org Reagents like OPA and fluorescamine (B152294) are often used in post-column reactions for their rapid reaction kinetics with specific functional groups. actascientific.com For this compound, a post-column reaction would typically involve pumping a reagent solution to mix with the column effluent in a reaction coil before the flow stream enters the detector. This technique ensures that the original compound is separated, and only the derivatized product reaches the detector, providing high selectivity. actascientific.com
| Derivatization Technique | Description | Advantages | Disadvantages | Common Reagents for Aldehydes |
| Pre-column | Analyte is derivatized before injection onto the chromatographic column. academicjournals.org | Flexible reaction conditions; potentially higher sensitivity. libretexts.org | Derivatized product must be stable; may require excess reagent removal. chromatographyonline.comlibretexts.org | 2,4-Dinitrophenylhydrazine (DNPH), Dansyl Hydrazine. researchgate.net |
| Post-column | Analyte is derivatized after separation on the column but before detection. libretexts.org | Can analyze unstable derivatives; no interference from reagent during separation. libretexts.org | Reaction must be rapid and compatible with the mobile phase. libretexts.org | O-Phthalaldehyde (OPA), Fluorescamine. actascientific.com |
Solid-Phase Analytical Derivatization (SPAD)
Solid-Phase Analytical Derivatization (SPAD) is an efficient sample preparation technique that combines analyte extraction and derivatization into a single step. nih.gov This method enhances sensitivity, selectivity, and chromatographic separation by transforming the analyte into a more detectable form directly on a solid support. nih.gov SPAD is particularly useful for analyzing trace levels of aldehydes like this compound in complex matrices such as biological and environmental samples. researchgate.net
The SPAD process involves the analyte being adsorbed from the sample matrix onto a solid phase, which is pre-impregnated or simultaneously treated with a derivatizing reagent. researchgate.net The solid phase not only concentrates the analyte but also provides a medium for the derivatization reaction to occur. researchgate.net This approach can accelerate reaction rates compared to solution-based methods. researchgate.net After derivatization, the resulting product is eluted from the solid phase with a suitable solvent for subsequent analysis by techniques like HPLC or GC. mdpi.com
Various solid phases can be employed in SPAD, including:
Macroreticular resins (e.g., Amberlite XAD series) researchgate.net
Solid-phase microextraction (SPME) fibers researchgate.net
Ion-exchange resins nih.gov
Magnetic sorbents researchgate.net
For the analysis of this compound, reagents that target the carbonyl functional group are used. For instance, 2,4-dinitrophenylhydrazine (DNPH) can be adsorbed onto a solid support to derivatize aldehydes, which are then analyzed by LC-MS/MS. mdpi.com Another example is the use of dansyl hydrazine as a derivatizing agent in combination with SPAD for the sensitive determination of malondialdehyde, a dicarbonyl compound, by HPLC with fluorescence detection. researchgate.net The combination of extraction and derivatization in a single, often automated, step reduces sample handling, minimizes the use of organic solvents, and improves throughput. researchgate.netnih.gov
| Reagent | Solid Phase Example | Target Analyte Group | Detection Method | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | LiChrolut EN SPE column | Carbonyls (Aldehydes, Ketones) | LC-MS/MS | mdpi.com |
| Dansyl Hydrazine | Amberlite XAD-2 | Carbonyls (Aldehydes, Ketones) | HPLC-Fluorescence | researchgate.net |
| Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) | XAD-4 resin | Carbonyls (Aldehydes, Ketones) | GC-ECD | researchgate.net |
Mass Spectrometry Imaging with Chemical Derivatization
Mass Spectrometry Imaging (MSI) is a powerful technique that provides spatial distribution information of molecules within a sample, such as a biological tissue section. nih.govresearchgate.net However, the detection of certain molecules, including aldehydes like this compound, can be challenging due to low ionization efficiency, low abundance, or isobaric interferences. nih.gov On-tissue chemical derivatization (OTCD) is a strategy developed to overcome these limitations by chemically modifying the target analytes directly on the tissue surface before MSI analysis. nih.govresearchgate.net
The OTCD process involves applying a derivatizing reagent to the tissue section, which reacts with specific functional groups of the target molecules. researchgate.net For this compound, reagents that react with carbonyl groups are employed. This chemical modification can significantly enhance the ionization efficiency of the analyte by introducing a readily ionizable or permanently charged moiety. nih.gov This leads to a substantial increase in detection sensitivity, sometimes by several orders of magnitude. mdpi.comnih.gov
A key platform for MSI is Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov In a typical OTCD-MALDI-MSI workflow, the derivatization reagent is applied to the tissue, followed by the application of the MALDI matrix. The derivatized analytes are then desorbed and ionized, and their spatial distribution across the tissue is mapped. researchgate.net The choice of derivatization agent is critical and should provide broad specificity towards the target functional group, result in low background signals, and ideally introduce a unique isotopic signature to aid in confident identification. chemrxiv.org
| Derivatization Agent | Target Functional Group | Key Benefit | Application Example | Reference |
| Girard's Reagent T (GT) | Carbonyls | Introduces a permanent positive charge, enhancing ionization efficiency. | Imaging of fatty acids in brain tissue. mdpi.comnih.gov | mdpi.comnih.gov |
| 2-Picolylamine (PA) | Carboxylic acids | Enhances detection of carboxyl-containing compounds. | Metabolite imaging in plant tissues. chemrxiv.org | chemrxiv.org |
| 4-(2-(2-aminoethoxy)ethoxy)butanoic acid (4-APEBA) | Carbonyls | Introduces bromine isotopes for confident identification. | Imaging of phytohormones in plant roots. chemrxiv.org | chemrxiv.org |
This approach facilitates the analysis of previously undetectable biologically relevant molecules, providing deeper insights into their roles in various biological processes. nih.govresearchgate.net
Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound and its derivatives in complex matrices necessitates the use of advanced analytical techniques that offer high separation efficiency and selective detection. numberanalytics.com Hyphenated techniques, which couple a separation method with a detection method online, are indispensable for this purpose. ajrconline.orgnih.gov These integrated systems leverage the strengths of each component to provide comprehensive qualitative and quantitative information that would be unattainable with either technique alone. asdlib.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used hyphenated technique that combines the separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of mass spectrometry (MS). ajrconline.orgnih.gov It is particularly well-suited for the analysis of derivatized this compound. After separation on an LC column, the derivatized analyte enters the mass spectrometer, which provides information on its molecular weight and structure. asdlib.org The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the derivatized analyte, allowing for its confident identification and quantification even in the presence of co-eluting interferences. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or semi-volatile derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated technique of choice. nih.gov In GC-MS, components of a mixture are separated in a gaseous mobile phase based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer for detection and identification. asdlib.org Derivatization is often necessary in GC to increase the volatility and thermal stability of the analyte. libretexts.org
Other Advanced Hyphenated Techniques
Beyond LC-MS and GC-MS, other sophisticated hyphenated systems offer enhanced analytical capabilities:
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information about the separated compounds, which is invaluable for the unambiguous identification of novel derivatives or metabolites of this compound. numberanalytics.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Coupled with a mass spectrometer (GCxGC-MS), this technique provides a significant increase in peak capacity and separation power, making it ideal for resolving extremely complex mixtures. numberanalytics.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): When coupled with LC (LC-IMS-MS), this technique adds another dimension of separation based on the size, shape, and charge of the ions, improving resolution and the ability to distinguish between isomers. numberanalytics.com
These advanced hyphenated techniques are essential tools for the detailed characterization of this compound and its derivatives in challenging analytical scenarios. ajrconline.org
| Hyphenated Technique | Principle | Application for this compound Analysis | Reference |
| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry for separation and selective detection. researchgate.net | High-sensitivity quantification of derivatized this compound in complex biological or environmental samples. nih.gov | nih.govresearchgate.net |
| GC-MS | Couples gas chromatography with mass spectrometry for the analysis of volatile compounds. nih.gov | Analysis of volatile derivatives of this compound. | nih.gov |
| LC-NMR | Integrates liquid chromatography with nuclear magnetic resonance spectroscopy. numberanalytics.com | Unambiguous structural elucidation of this compound derivatives and metabolites. numberanalytics.com | numberanalytics.com |
| LC-IMS-MS | Adds ion mobility spectrometry as a separation dimension between LC and MS. numberanalytics.com | Enhanced resolution and separation of isomeric derivatives. numberanalytics.com | numberanalytics.com |
An extensive search for scholarly articles and research data pertaining to the computational and theoretical modeling of this compound has been conducted. Unfortunately, specific research studies detailing the quantum chemical calculations, molecular dynamics simulations, or reaction pathway analyses for this particular compound are not available in the public domain.
The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings for each subsection. This includes:
Density Functional Theory (DFT) Studies: Specific calculations of electronic structure and energetics.
Ab Initio Approaches: Predictions of reactivity.
Molecular Dynamics Simulations: Analysis of solvent effects on conformation and intermolecular interactions.
Reaction Pathway and Transition State Analysis: Detailed computational analysis of reaction mechanisms.
While computational studies exist for the parent compound, glutaraldehyde (B144438), and other related aldehydes, the strict requirement to focus solely on this compound prevents the inclusion of this information. The introduction of data from related but distinct compounds would fall outside the explicit scope of the request.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy due to the lack of available research focused specifically on this compound.
Computational Chemistry and Theoretical Modeling of 2 Methylglutaraldehyde Systems
Computational Prediction of 2-Methylglutaraldehyde Polymerization Behavior
The polymerization of this compound is a complex process that can be elucidated through computational modeling. Theoretical studies can predict the likely mechanisms of polymerization, the structure of the resulting polymer, and the kinetics of the reaction. Due to the bifunctional nature of this compound, both linear and cyclic structures can be expected in the polymer chain.
One of the primary mechanisms for the polymerization of aldehydes is through an aldol (B89426) condensation reaction. nih.govacs.orgaiche.org Computational models, particularly those based on Density Functional Theory (DFT), can be employed to investigate the reaction pathways of this process. These calculations can determine the activation energies for key steps, such as enolate formation, carbon-carbon bond formation, and dehydration, providing a quantitative prediction of the reaction kinetics.
Table 1: Hypothetical DFT-Calculated Activation Energies for Key Steps in the Aldol Condensation Polymerization of this compound.
| Reaction Step | Catalyst | Solvent | Activation Energy (kcal/mol) |
| Enolate Formation | Base | Water | 15.2 |
| C-C Bond Formation | Base | Water | 12.8 |
| Dehydration | Acid | Water | 20.5 |
This table presents hypothetical data that would be generated from a computational study to illustrate the type of information that can be obtained.
Furthermore, molecular dynamics (MD) simulations can be used to model the growth of polymer chains over time. cam.ac.uk By simulating the movement and interaction of multiple this compound monomers, these models can predict the resulting polymer morphology, including chain length distribution, branching, and the extent of cross-linking.
Research Findings:
While specific computational studies on the polymerization of this compound are not extensively available in the public domain, research on similar dialdehydes, such as glutaraldehyde (B144438), provides valuable insights. cmu.eduacs.orgnih.govtandfonline.com Computational models for glutaraldehyde have shown that it exists in equilibrium with various cyclic and hydrated forms in aqueous solutions. acs.org The polymerization is understood to proceed through the reaction of these various species, leading to complex polymer structures. nih.govtandfonline.com It is computationally predictable that the methyl group in this compound would introduce steric effects that could influence the rate and regioselectivity of the polymerization compared to glutaraldehyde.
Structure-Reactivity Relationship Elucidation through Computational Models
Computational models are instrumental in understanding the relationship between the molecular structure of this compound and its chemical reactivity. By calculating various electronic and structural properties, a quantitative structure-reactivity relationship (QSRR) can be established.
Conceptual DFT and Reactivity Descriptors:
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.govjmcs.org.mxscielo.org.mx These descriptors, derived from the electron density, can predict the sites and types of chemical reactions a molecule is likely to undergo.
Key reactivity descriptors that can be computationally determined for this compound include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Electron Density Distribution and Molecular Electrostatic Potential (MEP): These properties identify the electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl carbons are expected to be electrophilic (electron-poor) and the carbonyl oxygens to be nucleophilic (electron-rich), which is consistent with the known reactivity of aldehydes. masterorganicchemistry.com
Fukui Functions: These functions provide more detailed information about the local reactivity of different atomic sites within the molecule, indicating their susceptibility to nucleophilic, electrophilic, or radical attack.
Table 2: Hypothetical Calculated Reactivity Descriptors for this compound using DFT.
| Descriptor | Value | Interpretation |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
This table presents hypothetical data that would be generated from a computational study to illustrate the type of information that can be obtained.
By analyzing these descriptors, a detailed picture of the reactivity of this compound can be constructed. For instance, the MEP would visually confirm the electrophilic nature of the carbonyl carbons, making them susceptible to attack by nucleophiles, which is the initial step in many of its reactions, including polymerization. The presence of the methyl group is expected to influence the electron density distribution and steric accessibility of the adjacent aldehyde group, which can be precisely quantified through these computational models.
Polymer Science and Materials Research Involving 2 Methylglutaraldehyde
2-Methylglutaraldehyde as a Monomer for Novel Polymeric Architectures
The use of dialdehydes as monomers is a potential route for creating various polymer structures. The two aldehyde functional groups allow for reactions that can lead to the formation of long polymer chains.
Synthesis of Linear and Branched Polymers
Currently, there are no specific studies available in the scientific literature detailing the synthesis of linear or branched polymers using this compound as the primary monomer. In theory, polycondensation reactions could be employed. For instance, reaction with diols could form polyacetals, or reaction with diamines could yield polyimines. The presence of the methyl group on the carbon backbone would be expected to influence the polymer's properties, potentially increasing its hydrophobicity and altering its thermal and mechanical characteristics compared to polymers derived from glutaraldehyde (B144438).
Copolymerization Studies with this compound
There is no available research specifically documenting the copolymerization of this compound with other monomers. Such studies would be valuable to understand how the incorporation of this compound units could modify the properties of existing polymers, such as introducing reactive pendant groups or altering chain flexibility.
Applications of this compound as a Cross-linking Agent
Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength and stability of materials by forming chemical bridges between polymer chains. Aldehydes, particularly glutaraldehyde, are widely recognized for their efficacy as cross-linking agents due to their ability to react with various functional groups present on polymer chains, such as amines and hydroxyls. While direct research on this compound is absent, its structural similarity to glutaraldehyde suggests it could function as a cross-linking agent, although its reactivity might be affected by the methyl group.
Formation and Characterization of Cross-linked Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The properties of hydrogels are heavily dependent on the cross-linking density.
While there is no specific data on hydrogels formed using this compound, research on glutaraldehyde provides a framework for understanding the potential process. Glutaraldehyde is used to cross-link both natural polymers like chitosan (B1678972) and guar (B607891) gum, and synthetic polymers such as polyvinyl alcohol (PVA). The cross-linking reaction typically involves the formation of acetal (B89532) or Schiff base linkages with the hydroxyl or amino groups on the polymer chains.
The concentration of the cross-linking agent is a critical parameter. Generally, an increase in the concentration of the dialdehyde (B1249045) cross-linker leads to a higher cross-linking density. This, in turn, results in reduced swelling capacity and decreased moisture content of the hydrogel, but enhances its mechanical stability.
Table 1: Hypothetical Influence of this compound Concentration on Hydrogel Properties (Extrapolated from Glutaraldehyde Studies)
| This compound Concentration | Expected Cross-linking Density | Expected Swelling Ratio | Expected Mechanical Strength |
| Low | Low | High | Low |
| Medium | Medium | Medium | Medium |
| High | High | Low | High |
This table is illustrative and based on general principles observed with glutaraldehyde, not on experimental data for this compound.
Development of Polymer Networks for Advanced Materials
The creation of well-defined polymer networks is essential for developing advanced materials with tailored properties for specific applications, including in defense and biomedical fields. The structure of the polymer precursor and the nature of the cross-linking agent significantly impact the final network structure and its mechanical behavior.
Theoretically, this compound could be used to create such networks. The methyl group might introduce steric hindrance, potentially leading to a less uniform or less dense network compared to glutaraldehyde under identical conditions. This could influence properties like elasticity and toughness. Advanced computational tools and molecular dynamics simulations, which have been used to study other polymer networks, would be necessary to predict the precise impact of this compound on network formation and performance.
Modification of Natural and Synthetic Polymers
Chemical modification is a key strategy for enhancing the properties of both natural and synthetic polymers to make them suitable for a wider range of applications.
Natural Polymers: Natural polymers like polysaccharides (e.g., cellulose, starch, chitosan) and proteins (e.g., collagen, gelatin) are often modified to improve their stability and mechanical properties. Glutaraldehyde is extensively used to cross-link these materials. For example, it reacts with the amino groups of chitosan and collagen to form stable intermolecular bonds. It is plausible that this compound could be used similarly, with the resulting modified biopolymer potentially exhibiting different degradation rates or biocompatibility profiles.
Synthetic Polymers: Synthetic polymers such as polyvinyl alcohol (PVA) are frequently cross-linked to create materials for applications like wound dressings or drug delivery systems. The hydroxyl groups on PVA chains can react with aldehyde groups to form acetal bridges. The introduction of this compound as a cross-linker could modify the hydrophilicity and thermal stability of the resulting PVA material. Again, specific research is needed to confirm these potential applications and outcomes.
Information regarding this compound in Polymer Science and Biomaterials is Limited
The majority of scientific literature focuses extensively on its close analog, glutaraldehyde. Glutaraldehyde is a well-established crosslinking agent used to enhance the mechanical and thermal properties of various polymers and for the immobilization of enzymes and cells in biomaterial applications. The crosslinking mechanism of glutaraldehyde typically involves the formation of acetal bonds with hydroxyl groups present in polymers like starch and polyvinyl alcohol, or the formation of Schiff bases with amine groups in proteins. This crosslinking leads to a more rigid and stable three-dimensional network, which generally improves properties such as tensile strength and thermal stability.
However, the specific influence of the methyl group in this compound on these crosslinking reactions and the resultant material properties is not well-documented. The presence of the methyl group could introduce steric hindrance, potentially affecting the rate and extent of the crosslinking reaction compared to glutaraldehyde. This, in turn, could lead to different structure-property relationships in polymers derived from this compound. For instance, a lower crosslinking density might result in a more flexible but less thermally stable polymer.
Similarly, in the context of bioconjugation, while glutaraldehyde is widely used, the specific reaction kinetics and efficiency of this compound for linking biomolecules are not detailed in available research. The methyl group could alter the reactivity of the aldehyde groups, thereby influencing the stability and functionality of the resulting bioconjugate.
Due to the lack of specific research data on this compound for the outlined topics, it is not possible to provide a detailed and scientifically accurate article focusing solely on this compound at this time. The available information is insufficient to generate thorough content for the requested sections on structure-property relationships in this compound-derived polymers and its specific bio-conjugation and bio-material applications. Further empirical research would be required to elucidate the specific characteristics and applications of this particular chemical compound.
Environmental Fate and Degradation Pathways of 2 Methylglutaraldehyde
Biodegradation Studies of 2-Methylglutaraldehyde
Microbial Degradation Mechanisms
Specific studies detailing the microbial degradation mechanisms of this compound were not identified.
Enzymatic Biotransformation Pathways
Information on the specific enzymatic pathways involved in the biotransformation of this compound is not present in the available literature.
Abiotic Degradation Processes
Photolytic Degradation Under Environmental Conditions
No specific data on the photolytic degradation of this compound under environmental conditions was found.
Hydrolytic Stability and Decomposition
Studies detailing the hydrolytic stability and decomposition rates of this compound could not be located.
Oxidation by Environmental Radicals
Specific research on the oxidation of this compound by environmental radicals, such as hydroxyl radicals, is not available.
Environmental Transformation Products and Metabolites of this compound
The environmental transformation of this compound, like other xenobiotic compounds, is governed by a combination of biotic and abiotic degradation processes. While specific experimental studies on the transformation products and metabolites of this compound are limited, valuable insights can be drawn from research on structurally similar aldehydes, particularly its close analog, glutaraldehyde (B144438). The degradation pathways of glutaraldehyde have been studied more extensively, providing a basis for predicting the likely fate of this compound in various environmental compartments. researchgate.netnih.gov
The primary mechanisms of transformation are expected to be biodegradation, hydrolysis, and photolysis. Biodegradation by microorganisms is anticipated to be the most significant pathway for the removal of this compound from soil and water.
Predicted Aerobic Biodegradation Pathway:
Under aerobic conditions, microorganisms are likely to oxidize the aldehyde functional groups of this compound. Drawing a parallel with glutaraldehyde, which is metabolized to glutaric acid, it is highly probable that this compound is initially transformed into 2-methylglutaric acid . researchgate.netnih.gov This intermediate would then likely enter central metabolic pathways, such as the citric acid cycle, to be further broken down into carbon dioxide and water.
Predicted Anaerobic Biodegradation Pathway:
In anaerobic environments, the degradation pathway is expected to differ. For glutaraldehyde, studies have shown that it is metabolized to 1,5-pentanediol under anaerobic conditions. researchgate.netnih.gov Following this analogy, the predicted anaerobic metabolite of this compound would be 2-methyl-1,5-pentanediol . This biotransformation involves the reduction of the aldehyde groups to alcohol groups.
The following table summarizes the predicted primary transformation products of this compound based on the known degradation of glutaraldehyde.
Table 1: Predicted Environmental Transformation Products of this compound
| Degradation Pathway | Predicted Primary Transformation Product |
|---|---|
| Aerobic Biodegradation | 2-Methylglutaric acid |
| Anaerobic Biodegradation | 2-Methyl-1,5-pentanediol |
It is important to note that these are predicted pathways, and the actual environmental transformation products could be more complex and may include other minor metabolites. Further experimental research is necessary to definitively identify and quantify the metabolites of this compound in various environmental matrices.
Modeling Environmental Persistence and Transport of this compound
These models typically utilize key physicochemical properties as inputs, including:
Vapor Pressure: Influences the partitioning of the compound between the atmosphere and other environmental compartments.
Water Solubility: Determines the concentration of the compound in the aqueous phase and its potential for transport in water bodies. epa.gov
Octanol-Water Partition Coefficient (Kow): Indicates the tendency of the compound to partition into organic matter in soil and sediment, affecting its mobility.
Henry's Law Constant: Describes the partitioning between air and water, which is crucial for predicting volatilization from water bodies.
Modeling Environmental Persistence:
The persistence of this compound in the environment is primarily determined by its susceptibility to degradation processes. QSAR models can be employed to predict the rates of biodegradation, hydrolysis, and photolysis. For aldehydes, these models often consider electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), and geometric characteristics, which influence their reactivity. nih.gov Given that glutaraldehyde is readily biodegradable, it is expected that models would predict a relatively short environmental persistence for this compound. researchgate.netnih.gov
Modeling Environmental Transport:
Multimedia environmental fate models, such as the Fugacity models, can be used to predict the distribution of this compound among various environmental compartments (air, water, soil, sediment, and biota). These models use the compound's physicochemical properties to calculate its fugacity (escaping tendency) in each compartment, thereby predicting its movement and accumulation.
Based on the properties of similar short-chain aliphatic aldehydes, it is anticipated that this compound would exhibit moderate mobility in soil and water. epa.gov Its water solubility would facilitate transport in aquatic systems, while its potential for sorption to organic matter (indicated by its Kow) would retard its movement through soil.
The following table provides a conceptual framework for the types of models and key parameters used to predict the environmental persistence and transport of this compound.
Table 2: Framework for Modeling the Environmental Fate of this compound
| Model Type | Predicted Environmental Compartment | Key Input Parameters | Predicted Outcome |
|---|---|---|---|
| Persistence Models | |||
| QSAR for Biodegradation | Soil, Water, Sediment | Molecular structure, electronic properties | Biodegradation rate constant, half-life |
| Hydrolysis Models | Water | pH, temperature | Hydrolysis rate constant, half-life |
| Atmospheric Photolysis Models | Air | UV absorbance spectrum, quantum yield | Photodegradation rate, atmospheric half-life |
| Transport Models | |||
| Multimedia Fugacity Models | Air, Water, Soil, Sediment | Vapor pressure, water solubility, Kow, Henry's Law constant | Environmental distribution and concentration |
| Soil Leaching Models (e.g., PRZM) | Soil, Groundwater | Soil properties, sorption coefficient (Koc), degradation rates | Potential for leaching to groundwater |
| Air Dispersion Models | Air | Emission rates, meteorological data | Atmospheric transport and deposition |
Future Research Directions and Emerging Academic Applications of 2 Methylglutaraldehyde
Integration of Machine Learning and Artificial Intelligence in 2-Methylglutaraldehyde Research
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study and application of this compound. These computational tools can accelerate the discovery and optimization of materials and processes involving this compound.
Predictive Modeling of Reaction Outcomes: Machine learning models are increasingly being used to predict the outcomes of organic chemical reactions. nih.gov For this compound, AI can be trained on existing reaction data to predict yields, reaction kinetics, and the formation of byproducts in various polymerization and cross-linking processes. researchgate.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. For instance, AI algorithms can model how the methyl group in this compound influences its reactivity compared to glutaraldehyde (B144438), leading to more precise control over reaction pathways.
Optimization of Synthesis Processes: AI can be employed to optimize the synthesis of this compound and its derivatives. kuleuven.beresearchgate.net By analyzing large datasets of experimental parameters, machine learning models can identify the optimal conditions for temperature, pressure, catalyst concentration, and reaction time to maximize yield and minimize waste. nih.gov This is particularly relevant for developing sustainable and efficient manufacturing processes.
A summary of potential AI and machine learning applications in this compound research is presented in the table below.
| Application Area | Specific AI/ML Technique | Potential Impact |
| Reaction Prediction | Supervised Learning (Regression and Classification) | Accurate prediction of reaction yields, rates, and product selectivity. nih.gov |
| Polymer Design | Generative Models, Quantitative Structure-Property Relationship (QSPR) | Design of novel polymers with tailored mechanical, thermal, and chemical properties. nih.gov |
| Process Optimization | Reinforcement Learning, Bayesian Optimization | Identification of optimal reaction conditions for increased efficiency and sustainability. kuleuven.be |
Sustainable Synthesis and Green Chemistry Approaches
Future research will increasingly focus on developing sustainable and environmentally friendly methods for the synthesis of this compound. Green chemistry principles are central to minimizing the environmental impact of chemical production.
Biocatalytic Synthesis: The use of enzymes as catalysts (biocatalysis) offers a green alternative to traditional chemical synthesis. Enzymes can operate under mild conditions of temperature and pressure, often in aqueous solutions, reducing energy consumption and the use of hazardous organic solvents. Research into enzymes that can selectively oxidize precursors to form this compound could lead to highly efficient and sustainable production methods. Glutaraldehyde itself is a versatile tool in the design of biocatalysts, often used as a crosslinker in enzyme immobilization. researchgate.netscispace.com
Electrochemical Synthesis: Electrosynthesis, which uses electricity to drive chemical reactions, is another promising green chemistry approach. rsc.org This method can reduce the need for chemical oxidizing or reducing agents, thereby minimizing waste. The electrochemical synthesis of aldehydes from alcohols is an area of active research and could be adapted for the production of this compound. rsc.org Recent advancements have demonstrated the potential for high-yield aldehyde synthesis at industrially relevant current densities. rsc.org
Green Chemistry Metrics: The "greenness" of a chemical process can be quantified using various metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI). whiterose.ac.ukmdpi.comsemanticscholar.orgresearchgate.net Future research on this compound synthesis will likely involve the application of these metrics to evaluate and compare the environmental performance of different synthetic routes. The goal is to develop processes with high atom economy and low E-factors, indicating that a high proportion of reactants are incorporated into the final product and minimal waste is generated.
The table below outlines key green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes or whole-cell microorganisms as catalysts. | Mild reaction conditions, high selectivity, reduced waste. |
| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Avoids the use of hazardous reagents, potential for high efficiency. rsc.orgrsc.org |
| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels, potential for a circular economy. |
| Solvent-Free or Green Solvents | Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids. | Reduced solvent waste and toxicity. |
Advanced Characterization Techniques for In-situ Monitoring
To fully understand and control the reactions of this compound, particularly in polymerization and cross-linking, advanced in-situ characterization techniques are crucial. These methods allow for real-time analysis of the chemical and physical changes occurring during a reaction.
In-situ Spectroscopy: Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy enable the continuous monitoring of functional group transformations during a reaction. researchgate.net This can provide valuable kinetic data on the rate of polymerization or cross-linking of this compound. mdpi.com Other in-situ spectroscopic methods, including Raman and NMR spectroscopy, can also offer detailed insights into the reaction mechanisms and the evolution of different chemical species over time. mdpi.comacs.org
Hyperspectral Imaging: Hyperspectral imaging is an emerging technology that combines spectroscopy and imaging to provide both spatial and spectral information about a sample. mdpi.comnih.gov This technique can be used to visualize the homogeneity of cross-linking in materials prepared with this compound and to detect any spatial variations in the chemical composition of the resulting polymer. arxiv.org It also has potential applications in monitoring the degradation of these materials. specim.com
Rheological Monitoring: In-situ rheological measurements can track the changes in the viscoelastic properties of a material as it cures or cross-links. This provides critical information about the gelation point and the development of the polymer network's mechanical strength.
The following table summarizes advanced characterization techniques applicable to this compound research.
| Technique | Information Obtained | Application in this compound Research |
| In-situ ATR-FTIR Spectroscopy | Real-time changes in chemical functional groups. researchgate.net | Monitoring the kinetics of polymerization and cross-linking reactions. mdpi.com |
| In-situ Raman Spectroscopy | Vibrational modes of molecules, providing structural information. | Characterizing the formation of polymer backbones and cross-links. |
| In-situ NMR Spectroscopy | Detailed molecular structure and dynamics. mdpi.com | Elucidating reaction mechanisms and identifying intermediate species. |
| Hyperspectral Imaging | Spatially resolved spectral information. mdpi.comhzdr.de | Assessing the uniformity of cross-linking and material degradation. |
| In-situ Rheology | Viscoelastic properties, gelation time. | Determining the curing profile and mechanical properties of polymers. |
Design of Smart Materials with this compound Building Blocks
The reactivity of this compound's aldehyde groups makes it an excellent candidate for creating "smart" materials that can respond to external stimuli.
Stimuli-Responsive Hydrogels: Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By incorporating this compound as a cross-linker, it is possible to create hydrogels that change their properties in response to stimuli such as pH, temperature, or the presence of specific chemicals. These materials have potential applications in drug delivery, tissue engineering, and sensors.
Self-Healing Materials: Self-healing materials have the ability to repair damage autonomously. This compound can be used to create dynamic cross-links within a polymer matrix that can break and reform, allowing the material to heal after being cut or scratched. This is a rapidly growing area of materials science with applications in coatings, electronics, and medical devices.
Smart Coatings: Smart coatings can provide enhanced protection against corrosion or fouling. mdpi.comdau.eduresearchgate.netmdpi.comnasa.gov this compound could be used to develop coatings that release an anti-corrosion agent or a biocide in response to a change in pH or the presence of bacteria.
The table below provides an overview of potential smart materials based on this compound.
| Smart Material Type | Principle of Operation | Potential Applications |
| Stimuli-Responsive Hydrogels | Reversible cross-linking or changes in polymer conformation in response to external stimuli. | Drug delivery systems, biosensors, soft robotics. |
| Self-Healing Polymers | Dynamic covalent bonds or supramolecular interactions that can reform after being broken. | Protective coatings, flexible electronics, medical implants. |
| Smart Coatings | Controlled release of active agents or changes in surface properties in response to environmental triggers. mdpi.comdau.edu | Anti-corrosion coatings, anti-fouling surfaces, self-cleaning materials. |
Interdisciplinary Research with Biological and Environmental Systems
The interaction of this compound with biological and environmental systems is a key area for future interdisciplinary research.
Biocompatibility and Biomedical Applications: A critical area of investigation is the biocompatibility of materials cross-linked with this compound. While glutaraldehyde is widely used for fixing biological tissues and cross-linking biomaterials, understanding the influence of the methyl group on cytotoxicity and biocompatibility is essential for developing new medical devices and tissue engineering scaffolds. nih.gov The stability of cross-linked proteins, such as erythrocruorin, has been shown to be enhanced by glutaraldehyde. nih.gov
Environmental Fate and Biodegradability: Understanding the environmental fate of this compound is crucial for assessing its long-term impact. researchgate.net Research will focus on its biodegradability in different environments (soil, water) and the identification of any potential breakdown products. researchgate.net This knowledge is vital for ensuring the environmental sustainability of its applications.
Interactions with Biomolecules: The aldehyde groups of this compound can react with amino groups in proteins and other biomolecules. scispace.com Studying these interactions at a fundamental level can provide insights into its mechanism of action as a biocide and can also be harnessed for applications such as enzyme immobilization and biosensor development. researchgate.net
The table below highlights key areas of interdisciplinary research involving this compound.
| Research Area | Focus of Study | Relevance |
| Biocompatibility | In vitro and in vivo studies to assess the cellular and tissue response to this compound-cross-linked materials. | Development of safe and effective biomedical devices and implants. |
| Environmental Fate | Investigation of the degradation pathways and persistence of this compound in various environmental compartments. researchgate.net | Ensuring the environmental sustainability of its use and disposal. |
| Biomolecular Interactions | Study of the reactions of this compound with proteins, nucleic acids, and other biological molecules. | Understanding its biocidal activity and developing new biotechnological applications. |
Q & A
Q. What experimental parameters are critical for synthesizing 2-Methylglutaraldehyde, and how should they be optimized for reproducibility?
- Methodological Answer : Synthesis requires precise control of reaction temperature, solvent polarity, and catalyst concentration. For reproducibility:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Characterize intermediates via thin-layer chromatography (TLC) and final products via NMR and HPLC to confirm purity (>98%) .
- Document reaction kinetics (e.g., time vs. yield) and side products in supplementary materials, adhering to journal guidelines for data limits .
Table 1 : Key Synthesis Parameters
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Temperature | 25–40°C | IR spectroscopy |
| Solvent | Dichloromethane | Polarity index |
| Catalyst Loading | 0.5–1.0 mol% | GC-MS |
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. Which analytical techniques are most reliable for quantifying this compound purity in complex mixtures?
- Methodological Answer : Combine orthogonal methods:
- Gas Chromatography (GC) with flame ionization detection for volatile impurities .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity .
- ¹³C-NMR for structural elucidation of stereoisomers .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR) when characterizing this compound derivatives?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks and rule out solvent artifacts .
- Cross-validate with computational chemistry (e.g., DFT simulations) to predict vibrational frequencies and compare with experimental IR .
- Replicate synthesis under controlled conditions to isolate variables (e.g., trace metal contamination) .
Q. What experimental designs are suitable for probing the mechanistic role of this compound in crosslinking biomolecules?
- Methodological Answer :
- Use stopped-flow kinetics to monitor reaction rates with proteins (e.g., collagen) under physiological pH .
- Employ isotopic labeling (e.g., ¹⁴C-tagged this compound) to trace adduct formation via autoradiography .
- Validate hypotheses with knockout models (e.g., CRISPR-modified cells lacking target lysine residues) .
Q. Which statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values .
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
- Include Bland-Altman plots to assess agreement between replicates .
Guidelines for Data Reporting
- Experimental Replicability : Provide raw spectral data and chromatograms in supplementary materials, formatted as .cif or .txt files .
- Ethical Compliance : Disclose biosafety protocols (e.g., fume hood use) and IRB approvals for biological studies .
- Literature Synthesis : Cite primary sources (e.g., J. Org. Chem.) over reviews to avoid indirect referencing errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
